Dypnone, Z-

Catalog No.
S13134819
CAS No.
54435-79-9
M.F
C16H14O
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dypnone, Z-

CAS Number

54435-79-9

Product Name

Dypnone, Z-

IUPAC Name

(Z)-1,3-diphenylbut-2-en-1-one

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3/b13-12-

InChI Key

PLELHVCQAULGBH-SEYXRHQNSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Isomeric SMILES

C/C(=C/C(=O)C1=CC=CC=C1)/C2=CC=CC=C2

Dypnone, specifically referred to as (Z)-1,3-Diphenylbut-2-en-1-one, is an organic compound with the molecular formula C16H14OC_{16}H_{14}O and a molecular weight of 222.28 g/mol. It is characterized by its structure, which includes two phenyl groups attached to a butenone backbone. Dypnone is a mildly toxic, flammable liquid that can irritate the skin and eyes upon contact. Its boiling point is approximately 342.5 °C at 760 mmHg, and it has a flash point of 150.1 °C, indicating its volatility under heat conditions .

" class="citation ml-xs inline" data-state="closed" href="https://pubs.rsc.org/en/content/articlelanding/2021/cc/d0cc06581a" rel="nofollow noopener" target="_blank"> .
  • Conventional Organic Synthesis: Traditional methods involve multiple steps of condensation and reduction reactions involving phenyl groups and ketones.
  • Dypnone exhibits notable biological activities, including:

    • Antimicrobial Properties: Research indicates that dypnone has antimicrobial effects against certain bacterial strains.
    • Potential Anti-cancer Activity: Some studies suggest that dypnone may inhibit the proliferation of cancer cells, although further research is needed to fully understand its mechanisms and efficacy.

    The synthesis of dypnone can be achieved through several methods:

    • Self-Condensation of Acetophenone: This method involves the reaction of acetophenone under specific conditions using catalysts like sulfated zirconia, resulting in dypnone without solvents .
    • Mechanochemical Synthesis: Recent advancements have shown that dypnone can be synthesized using mechanochemical methods, which utilize mechanical energy to facilitate

    Dypnone finds applications across various fields:

    • Flavor and Fragrance Industry: Due to its aromatic properties, it is used in perfumes and flavoring agents.
    • Pharmaceuticals: Its biological activities make it a candidate for drug development.
    • Organic Synthesis: Dypnone serves as an intermediate in synthesizing more complex organic compounds.

    Studies on dypnone's interactions with other compounds reveal its reactivity:

    • Interaction with Hydrazines: Dypnone reacts with hydrazines to form stable hydrazones, which are significant for further synthetic applications .
    • Reactivity with Oxidizing Agents: As a ketone, dypnone can react with oxidizing agents, which may lead to various oxidation products.

    Dypnone shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

    Compound NameStructure TypeUnique Features
    ChalconeA-type flavonoidPrecursor in flavonoid biosynthesis
    BenzylideneacetoneAromatic ketoneExhibits different biological activities
    4-HydroxychalconeHydroxy derivative of chalconeKnown for antioxidant properties
    1,3-DiphenylpropeneAlkeneDifferent reactivity due to absence of carbonyl group

    Dypnone's uniqueness lies in its specific arrangement of phenyl groups and the presence of a double bond adjacent to a carbonyl group, which influences its reactivity and biological properties compared to these similar compounds.

    Dypnone, Z-, also known as (Z)-1,3-diphenyl-2-buten-1-one or (Z)-dypnone, is a conjugated enone with the molecular formula C₁₆H₁₄O [7]. The crystallographic characterization of this compound reveals important structural features that distinguish it from its E-isomer counterpart [8]. The Z-configuration of dypnone exhibits a unique spatial arrangement where the two phenyl groups are positioned on the same side of the carbon-carbon double bond [9].

    X-ray crystallographic studies of Z-dypnone show that the molecule adopts a non-planar conformation due to steric interactions between the phenyl rings [12]. This non-planarity is a critical feature that influences the packing arrangement in the crystal lattice [21]. The crystal structure demonstrates significant π-π stacking interactions between the aromatic rings, which contribute to the overall stability of the crystalline form [24].

    The bond lengths in Z-dypnone reflect its conjugated nature, with the carbon-carbon double bond measuring approximately 1.34 Å, while the adjacent carbon-carbon single bonds show partial double bond character with lengths of approximately 1.45 Å [21]. The carbonyl group (C=O) exhibits a typical bond length of around 1.22 Å, consistent with other α,β-unsaturated ketones [5].

    ParameterValue
    Molecular FormulaC₁₆H₁₄O
    Molecular Weight222.28 g/mol
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    Bond Length (C=C)~1.34 Å
    Bond Length (C-C adjacent to C=C)~1.45 Å
    Bond Length (C=O)~1.22 Å

    The crystal packing of Z-dypnone reveals interesting intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to its physical properties and stability in the solid state [24]. These interactions are significantly different from those observed in the E-isomer, leading to distinct crystallographic parameters [15].

    Stereochemical Features (Z-Configuration)

    The Z-configuration of dypnone represents a specific stereochemical arrangement where the two phenyl groups are positioned on the same side of the carbon-carbon double bond [2] [9]. This configuration is designated according to the Cahn-Ingold-Prelog priority rules, where "Z" stands for "zusammen," the German word for "together" [4].

    In Z-dypnone, the stereochemistry is determined by assigning priorities to the substituents on each carbon of the double bond [14]. For the β-carbon (C-3), the phenyl group has higher priority than the methyl group, while for the α-carbon (C-2), the carbonyl-attached phenyl group has higher priority than the hydrogen [9]. Since the higher-priority groups (the two phenyl groups) are on the same side of the double bond, the molecule is designated as the Z-isomer [2] [4].

    The Z-configuration creates significant steric hindrance between the two phenyl rings, forcing the molecule to adopt a non-planar conformation [12]. This steric interaction influences the dihedral angles between the planes of the aromatic rings and the plane of the enone system [8]. The resulting molecular geometry has important implications for the compound's reactivity and physical properties [5].

    Stereochemical studies have shown that the Z-isomer of dypnone is generally less thermodynamically stable than the E-isomer due to these steric interactions [8] [11]. However, the Z-configuration can be stabilized through specific intramolecular interactions, including potential CH-π interactions between the methyl group and one of the phenyl rings [12].

    The Z-configuration also influences the dipole moment of the molecule, with Z-dypnone typically exhibiting a higher dipole moment compared to its E-counterpart [17]. This difference arises from the spatial arrangement of the phenyl groups and their electronic effects on the overall molecular polarity [8].

    Electronic Structure and Conjugation Effects

    Z-dypnone features an extended π-conjugated system that spans across the enone moiety and connects the two phenyl rings [5] [10]. This conjugation significantly influences the electronic properties and reactivity of the compound [5]. The presence of the Z-configuration, however, introduces a degree of twist in the molecule that partially disrupts the ideal planarity required for maximum π-orbital overlap [10].

    The conjugation in Z-dypnone extends from the carbonyl group through the carbon-carbon double bond and potentially into the phenyl rings [5]. This extended conjugation results in delocalization of π-electrons, which stabilizes the molecule and influences its spectroscopic properties [10]. The electronic distribution across the conjugated system affects the bond orders, with partial double bond character observed in nominally single bonds adjacent to the double bond and carbonyl group [5].

    The conjugation effects in Z-dypnone are particularly evident in its ultraviolet-visible absorption spectrum, which typically shows characteristic bands corresponding to π→π* and n→π* transitions [8]. The Z-isomer exhibits distinct spectroscopic features compared to the E-isomer, with differences in the splitting patterns and intensities of absorption bands [8].

    The electronic structure of Z-dypnone is also characterized by the polarization of the carbonyl group, which creates an electron-deficient center at the β-carbon [5]. This polarization, combined with the conjugation effects, makes the β-carbon susceptible to nucleophilic attack, explaining the reactivity patterns observed in this compound [5].

    The Z-configuration introduces specific electronic effects due to the proximity of the two phenyl rings [10]. The interaction between these aromatic systems can lead to electronic perturbations that affect the overall electronic structure of the molecule [12]. These effects include potential π-π interactions between the aromatic rings and hyperconjugative interactions involving the methyl group [10] [12].

    Computational Chemistry Studies

    Density Functional Theory (DFT) Calculations

    Density Functional Theory calculations have provided valuable insights into the structural and electronic properties of Z-dypnone [13] [19]. Various functionals have been employed to study this compound, with B3LYP, PBE0, and M06-2X being among the most commonly used due to their reliability in predicting the properties of conjugated organic systems [19] [23].

    DFT calculations have been instrumental in determining the optimized geometry of Z-dypnone, revealing the non-planar conformation adopted by the molecule due to steric interactions between the phenyl rings [13]. These calculations typically predict dihedral angles between the planes of the aromatic rings and the enone system that closely match experimental crystallographic data [23].

    The relative stability of Z-dypnone compared to its E-isomer has been investigated using DFT methods [11]. Calculations consistently show that the Z-isomer is less thermodynamically stable than the E-isomer, with energy differences typically in the range of 2-4 kcal/mol [11] [13]. This energy difference is primarily attributed to the steric repulsion between the phenyl groups in the Z-configuration [11].

    DFT FunctionalCalculated Energy Difference (Z vs E)Predicted Dihedral Angle
    B3LYP/6-31G(d)~2.5 kcal/mol32-38°
    M06-2X/6-31+G(d,p)~3.2 kcal/mol35-40°
    ωB97X-D/6-311+G(d,p)~3.5 kcal/mol36-42°

    DFT calculations have also been used to investigate the electronic structure of Z-dypnone, including the distribution of frontier molecular orbitals and charge densities [13] [19]. These calculations reveal the extent of π-electron delocalization across the conjugated system and provide insights into the reactivity patterns of the molecule [13].

    Time-dependent DFT (TD-DFT) calculations have been employed to predict the electronic absorption spectrum of Z-dypnone, allowing for comparison with experimental spectroscopic data [17]. These calculations typically show good agreement with experimental measurements, further validating the computational models used to study this compound [17] [19].

    Molecular Orbital Analysis

    Molecular orbital analysis of Z-dypnone provides detailed insights into its electronic structure and bonding characteristics [16] [22]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of Z-dypnone are particularly important for understanding its reactivity and spectroscopic properties [17] [22].

    The HOMO of Z-dypnone is primarily composed of π-orbitals distributed across the conjugated system, with significant contributions from the carbon-carbon double bond and the phenyl rings [16]. The LUMO, on the other hand, shows substantial contribution from the carbonyl group and the adjacent carbon atoms, reflecting the electron-accepting nature of the enone moiety [16] [22].

    The HOMO-LUMO gap in Z-dypnone, calculated using various computational methods, provides insights into its stability and reactivity [17] [22]. This energy gap is influenced by the Z-configuration, which affects the extent of π-orbital overlap throughout the conjugated system [16]. Computational studies typically predict a HOMO-LUMO gap in the range of 3.5-4.5 eV for Z-dypnone, which is consistent with its observed electronic absorption spectrum [17].

    Molecular orbital calculations reveal the presence of significant π-π* interactions in Z-dypnone, particularly between the phenyl rings that are brought into proximity by the Z-configuration [16] [20]. These interactions influence the distribution of electron density and contribute to the overall electronic structure of the molecule [20].

    The analysis of molecular orbitals also provides insights into the nature of the carbon-carbon double bond in Z-dypnone [16]. The π-bond is formed by the overlap of p-orbitals on the adjacent carbon atoms, with the electron density distributed across the conjugated system [16] [20]. This delocalization of π-electrons contributes to the stability of the Z-configuration despite the steric interactions between the phenyl groups [20].

    Claisen-Schmidt Condensation Mechanism

    The Claisen-Schmidt condensation represents the fundamental mechanistic pathway for dypnone synthesis, involving the reaction between acetophenone and an aromatic aldehyde or through acetophenone self-condensation [1] [2]. The mechanism proceeds through a nucleophilic acyl substitution process where an enolate carbon acts as the nucleophile, forming new carbon-carbon bonds [3] [4].

    The reaction mechanism initiates with the deprotonation of the α-hydrogen from acetophenone by a base catalyst, generating a resonance-stabilized enolate anion [5]. This enolate subsequently attacks the carbonyl carbon of another acetophenone molecule, forming a tetrahedral intermediate. The collapse of this intermediate eliminates water and regenerates the carbonyl functionality, yielding the α,β-unsaturated ketone dypnone [2] [4].

    Kinetic studies have revealed that the reaction follows first-order kinetics with respect to acetophenone concentration, with enolate formation identified as the rate-determining step [6]. The activation energy for the condensation reaction has been determined to be 40.8 ± 2.5 kilojoules per mole, indicating a moderately energy-demanding process [6].

    The intermediate species formed during the condensation include β-hydroxy ketone compounds, which subsequently undergo dehydration at temperatures ranging from 403 to 433 Kelvin [7] [6]. Infrared spectroscopic analysis has confirmed the presence of these intermediates through characteristic carbonyl stretching vibrations at 1654 per centimeter and double bond signals at 1597 per centimeter [7].

    Acid/Base-Catalyzed Protocols

    Traditional acid-catalyzed protocols employ various Lewis and Brønsted acids to facilitate dypnone formation. Historical approaches utilized aluminum tert-butoxide, hydrogen halides including hydrogen bromide, hydrogen fluoride, and hydrogen chloride, as well as aluminum chloride as catalytic systems [7]. These homogeneous catalysts typically required harsh reaction conditions and presented significant environmental concerns due to their non-recyclable nature.

    Modern heterogeneous acid catalysts have demonstrated superior performance in dypnone synthesis. Sulfated zirconia emerges as the most effective catalyst, achieving 17.1 percent acetophenone conversion with 87 percent selectivity for dypnone at 403 Kelvin [6]. The catalyst exhibits a reaction rate of 2.8 millimoles per gram per hour and maintains activity through two recycling cycles with only marginal decrease in performance [6].

    Comparative studies reveal that H-beta zeolite demonstrates similar catalytic activity to sulfated zirconia, with 16.8 percent conversion and 85 percent selectivity under identical conditions [6]. Sulfated titania shows lower activity with 12.3 percent conversion and 82 percent selectivity, attributed to its reduced acidity compared to sulfated zirconia [6].

    The superior performance of sulfated zirconia and H-beta zeolite correlates with their high acidity and presence of strong acid sites, as evidenced by ammonia temperature-programmed desorption studies showing desorption in the temperature range of 513 to 873 Kelvin [6]. The catalyst concentration significantly influences reaction outcomes, with acetophenone conversion increasing linearly from 17.2 to 30.7 percent as the catalyst to acetophenone ratio increases from 0.05 to 0.15 by weight [6].

    CatalystTemperature (K)Conversion (%)Selectivity (%)Rate (mmol g⁻¹ h⁻¹)Recyclability
    Sulfated Zirconia (SZ)40317.1872.82 cycles
    H-beta zeolite40316.8852.7Not tested
    Sulfated Titania (ST)40312.3822.0Not tested

    Green Chemistry Innovations

    Solvent-Free Synthesis Techniques

    Solvent-free methodologies represent a paradigm shift toward environmentally benign dypnone synthesis, eliminating the use of hazardous organic solvents while maintaining high efficiency [8] [9]. These approaches address key principles of green chemistry by minimizing waste generation, reducing energy consumption, and eliminating chemical exposure risks [10].

    Nanocrystalline sulfated zirconia catalysts prepared via two-step sol-gel methods have demonstrated exceptional performance in solvent-free dypnone synthesis [11]. The catalyst calcined at 600 degrees Celsius achieves 68 percent acetophenone conversion with 89 percent dypnone selectivity under solvent-free conditions at 423 Kelvin [11]. Higher calcination temperatures of 700 degrees Celsius result in decreased performance, with conversion dropping to 52 percent and selectivity to 85 percent, attributed to reduced surface area and altered acid site distribution [11].

    The success of solvent-free synthesis depends critically on the structural and textural properties of the catalyst. Surface acidity, combined with appropriate pore structure and particle size, influences catalytic activity significantly [11]. The intimate contact between reactants and catalyst surface in the absence of solvent enhances reaction rates and selectivity compared to traditional solution-phase processes.

    Mechanochemical approaches using ball milling have emerged as promising alternatives for solvent-free organic synthesis [12]. These methods utilize mechanical energy to initiate and sustain chemical transformations, providing precise control over reaction conditions while eliminating solvent requirements entirely [8].

    Microwave-Assisted Catalysis

    Microwave-assisted synthesis represents a revolutionary approach to dypnone production, offering rapid heating, enhanced reaction rates, and improved energy efficiency compared to conventional thermal methods [13] [14]. The synergistic effect of microwave irradiation and solid acid catalysts creates unique reaction environments that favor selective dypnone formation.

    Cesium-substituted dodecatungstophosphoric acid supported on K-10 clay (Cs-DTP/K-10) demonstrates optimal performance under microwave conditions, achieving 56 percent acetophenone conversion with 92 percent trans-dypnone selectivity at 413 Kelvin [13] [14]. The microwave-assisted process reduces reaction time to 2 hours compared to 4 hours required for conventional heating while maintaining identical selectivity [13].

    The mechanism of microwave enhancement involves direct coupling of electromagnetic energy with polar molecules and catalytic sites, creating localized heating effects that accelerate reaction kinetics [15]. This selective heating mechanism provides more uniform temperature distribution and eliminates hot spots that can lead to side reactions in conventional heating methods [16].

    Process optimization studies reveal that microwave power significantly influences reaction outcomes. Increasing power from 300 to 600 Watts enhances conversion rates substantially, with optimal conditions achieved at 0.10 grams per cubic centimeter catalyst loading [16]. The catalyst demonstrates excellent recyclability, maintaining activity through three cycles with only marginal decrease in performance and no loss in dypnone selectivity [13] [14].

    MethodTemperature (K)Reaction Time (h)Acetophenone Conversion (%)Dypnone Selectivity (%)Energy Efficiency
    Microwave + Cs-DTP/K-1041325692High
    Conventional Heating + Cs-DTP/K-1041344292Medium
    Solvent-free + SZ (600°C calcined)42336889Medium

    Advanced Catalytic Systems

    Nanocrystalline Sulfated Zirconia Catalysts

    Nanocrystalline sulfated zirconia catalysts represent a sophisticated advancement in heterogeneous catalysis for dypnone synthesis, offering superior activity, selectivity, and stability compared to conventional catalytic systems [11] [17]. The unique properties of these materials arise from their nanoscale structure, high surface area, and optimized acid site distribution.

    The preparation of nanocrystalline sulfated zirconia involves a carefully controlled two-step sol-gel method that yields materials with exceptional structural and catalytic properties [11]. The process begins with the hydrolysis of zirconium precursors under controlled pH conditions, followed by sulfation and calcination at optimized temperatures. Calcination at 600 degrees Celsius produces materials with surface areas of 185 square meters per gram and acidity of 2.1 millimoles per gram [11].

    The relationship between calcination temperature and catalytic performance reveals critical structure-activity correlations. Materials calcined at 600 degrees Celsius demonstrate optimal balance between surface area, acidity, and thermal stability, achieving 68 percent acetophenone conversion with 89 percent dypnone selectivity [11]. Higher calcination temperatures lead to sintering effects that reduce surface area and alter acid site strength distribution, resulting in decreased catalytic activity.

    Characterization studies using X-ray diffraction, infrared spectroscopy, and nitrogen adsorption reveal that the nanocrystalline structure provides enhanced accessibility to active sites and improved mass transfer properties [18] [17]. The presence of both Brønsted and Lewis acid sites creates a synergistic catalytic environment that facilitates both enolate formation and subsequent condensation steps.

    Temperature-programmed desorption of ammonia confirms the presence of strong acid sites with desorption temperatures ranging from 513 to 873 Kelvin, indicating superacid behavior essential for effective catalysis [11] [17]. The acid strength, quantified using Hammett indicators, falls within the range of -12 to -16 H₀ units, placing these materials among the strongest solid acids available [17].

    Cs-DTP/K-10 Heterogeneous Catalysis

    The cesium-substituted dodecatungstophosphoric acid supported on K-10 montmorillonite clay (Cs-DTP/K-10) represents a sophisticated heterogeneous catalytic system that combines the advantages of heteropolyacid chemistry with the benefits of clay support materials [13] [19]. This catalyst system demonstrates exceptional performance in dypnone synthesis while maintaining excellent recyclability and environmental compatibility.

    The preparation involves partial exchange of protons in dodecatungstophosphoric acid with cesium ions, followed by dispersion on K-10 clay support. The optimal composition of Cs₂.₅H₀.₅PW₁₂O₄₀ provides the ideal balance between Brønsted and Lewis acidity required for efficient catalysis [19]. The clay support enhances catalyst stability, provides high surface area (155 square meters per gram), and facilitates easy separation and recovery [13].

    The heteropolyacid structure retains its Keggin anion integrity during the exchange process, as confirmed by infrared spectroscopy showing characteristic bands at 1030 and 913 per centimeter [19]. X-ray diffraction patterns demonstrate that the supported catalyst maintains the standard K-10 clay structure while incorporating the active heteropolyacid component uniformly across the surface.

    Acidity measurements reveal that the Cs-DTP/K-10 system possesses 2.21 millimoles per gram of acid sites, representing the highest acidity among the catalysts tested [19]. The combination of residual Brønsted acidity from unreacted protons and Lewis acidity from cesium centers creates a synergistic catalytic environment that enhances both activity and selectivity.

    Under optimized conditions at 413 Kelvin, the Cs-DTP/K-10 catalyst achieves 56 percent acetophenone conversion with 92 percent trans-dypnone selectivity [13]. The catalyst demonstrates excellent thermal stability and can be recycled multiple times with minimal loss of activity. The recyclability studies show only marginal decrease in conversion after three cycles, with no loss in selectivity for dypnone formation [13] [14].

    Catalyst SystemSurface Area (m²/g)Acidity (mmol/g)Conversion at 413K (%)Selectivity (%)Calcination Temp (°C)
    Nanocrystalline SZ (sol-gel)1852.16889600
    SO₄²⁻/Al-MCM-414201.86286550
    Cs₂.₅H₀.₅PW₁₂O₄₀/K-101552.215692400

    The integration of advanced characterization techniques including scanning electron microscopy, transmission electron microscopy, and solid-state nuclear magnetic resonance spectroscopy provides comprehensive understanding of the structure-activity relationships in these catalytic systems [19] [20]. The morphological studies reveal uniform distribution of active components and optimal pore structure that facilitates efficient mass transfer during catalysis.

    XLogP3

    4.3

    Hydrogen Bond Acceptor Count

    1

    Exact Mass

    222.104465066 g/mol

    Monoisotopic Mass

    222.104465066 g/mol

    Heavy Atom Count

    17

    UNII

    X979G038R4

    Dates

    Last modified: 08-10-2024

    Explore Compound Types